Endoxifen (Z-isomer hydrochloride)
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Overview
Description
Endoxifen (Z-isomer hydrochloride) is a potent metabolite of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily used in the treatment of estrogen receptor-positive breast cancer. Endoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen in breast cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through the demethylation of tamoxifen followed by hydroxylation. The synthetic route involves the use of reagents such as lithium aluminum hydride (LiAlH4) for demethylation and various oxidizing agents for hydroxylation.
Industrial Production Methods: In an industrial setting, the production of Endoxifen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Endoxifen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and demethylated compounds.
Scientific Research Applications
Endoxifen is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Studying the mechanisms of estrogen receptor modulation and developing new SERMs.
Biology: Investigating the role of estrogen receptors in various biological processes.
Medicine: Developing treatments for estrogen receptor-positive breast cancer and other estrogen-related conditions.
Industry: Producing pharmaceuticals and conducting quality control tests for estrogen receptor modulators.
Mechanism of Action
Endoxifen exerts its effects by binding to estrogen receptors, specifically the estrogen receptor-alpha (ERα). This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors.
Comparison with Similar Compounds
Tamoxifen
Raloxifene
4-Hydroxytamoxifen
Endoxifen's uniqueness lies in its direct binding affinity to estrogen receptors and its potent anti-estrogenic effects without the need for metabolic activation.
Properties
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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